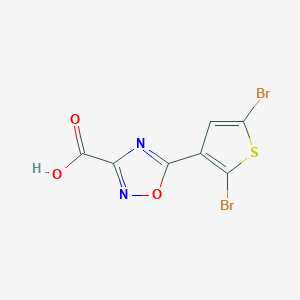
5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. The presence of bromine atoms on the thiophene ring and a carboxylic acid group on the oxadiazole ring makes this compound particularly interesting for various chemical applications. This compound is known for its potential use in organic electronics, pharmaceuticals, and as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring. This step often involves cyclization reactions under specific conditions.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes with different functional groups.
科学的研究の応用
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific electronic or mechanical properties.
Agriculture: The compound can be used in the development of agrochemicals for pest control.
作用機序
The mechanism of action of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
- 2,5-Dibromothiophene-3-carboxylic acid
- 3-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole
- 5-(2-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison:
- Electronic Properties: The presence of two bromine atoms in 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid enhances its electron-withdrawing capabilities compared to similar compounds with fewer bromine atoms.
- Reactivity: The compound’s reactivity in substitution reactions is higher due to the presence of two bromine atoms, making it more versatile in synthetic applications.
- Applications: While similar compounds may share some applications, the unique combination of the thiophene and oxadiazole rings, along with the carboxylic acid group, makes this compound particularly valuable in organic electronics and drug development.
特性
分子式 |
C7H2Br2N2O3S |
|---|---|
分子量 |
353.98 g/mol |
IUPAC名 |
5-(2,5-dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H2Br2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |
InChIキー |
OEWVTYOCQNZPHO-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
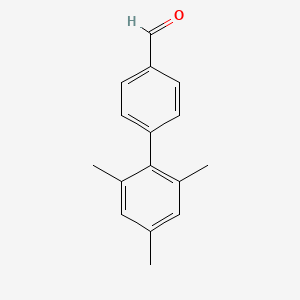


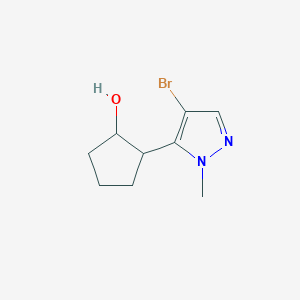

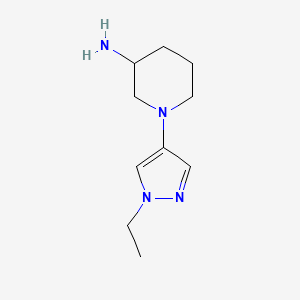
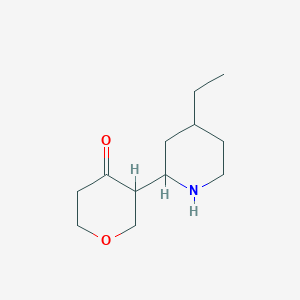
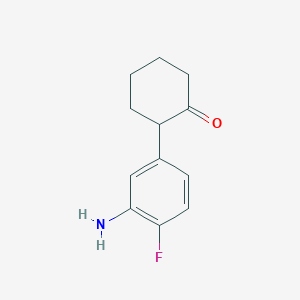
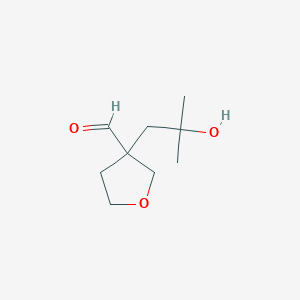
amine](/img/structure/B15272717.png)
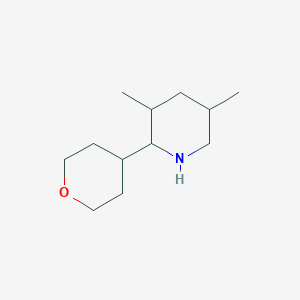
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)

